molecular formula C17H14FN7O2S3 B2764916 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide CAS No. 534593-30-1

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide

Cat. No. B2764916
CAS RN: 534593-30-1
M. Wt: 463.52
InChI Key: DITBMZJARXHXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H14FN7O2S3 and its molecular weight is 463.52. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-2H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Research has demonstrated the potential of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the chemical structure of the compound , as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment through GLS inhibition (Shukla et al., 2012).

Synthesis and Insecticidal Activity

Another study utilized a similar structural precursor for synthesizing a variety of heterocycles, demonstrating the compound's versatility in chemical synthesis. These heterocycles showed promising insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest control (Fadda et al., 2017).

Anticancer Properties

A pharmacophore hybridization approach involving a related compound highlighted the design of drug-like small molecules with anticancer properties. The study focused on synthesizing a novel non-condensed pyrazoline-bearing hybrid molecule, which showed promising anticancer activity in vitro, based on a "60 lines screening" protocol (Yushyn et al., 2022).

Novel Heterocyclic Synthesis

Research into novel spiro[indole-3,8′-pyrano[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives through organobase-catalyzed three-component reactions has demonstrated the compound's utility in the synthesis of complex heterocyclic structures. These novel derivatives have been synthesized with good to excellent yields, contributing to the diversification of heterocyclic chemistry (Hosseini et al., 2021).

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN7O2S3/c1-2-28-17-24-23-16(30-17)20-12(26)8-29-15-21-13-11(14(27)22-15)7-19-25(13)10-5-3-9(18)4-6-10/h3-7H,2,8H2,1H3,(H,20,23,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITBMZJARXHXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.